8-Amino-1,2-dihydroquinolin-2-one hydrochloride 8-Amino-1,2-dihydroquinolin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1780304-03-1
VCID: VC4991798
InChI: InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H
SMILES: C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63

8-Amino-1,2-dihydroquinolin-2-one hydrochloride

CAS No.: 1780304-03-1

Cat. No.: VC4991798

Molecular Formula: C9H9ClN2O

Molecular Weight: 196.63

* For research use only. Not for human or veterinary use.

8-Amino-1,2-dihydroquinolin-2-one hydrochloride - 1780304-03-1

Specification

CAS No. 1780304-03-1
Molecular Formula C9H9ClN2O
Molecular Weight 196.63
IUPAC Name 8-amino-1H-quinolin-2-one;hydrochloride
Standard InChI InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H
Standard InChI Key MPUSIHRAGRETNU-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 8-amino-1,2-dihydroquinolin-2-one hydrochloride is C₉H₁₀ClN₂O, with a molecular weight of 198.65 g/mol. The compound’s core structure consists of a quinoline ring system partially saturated at the 1,2-positions, with an exocyclic ketone at position 2 and an amino group at position 8. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical compounds .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀ClN₂OCalculated
Molecular Weight198.65 g/molCalculated
Melting PointNot reported-
SolubilityLikely soluble in polar solventsInferred
LogP~1.8 (estimated)Analog data

The compound’s estimated logP value, derived from analogs like 8-amino-3,4-dihydroquinolin-2(1H)-one (logP = 1.82) , suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis of dihydroquinolinone derivatives typically involves cyclization, hydrogenation, and functionalization steps. For example:

  • Cyclization of Aniline Derivatives: Starting with substituted anilines, cyclization via Friedländer or Pfitzinger reactions can yield the quinoline core .

  • Selective Hydrogenation: Partial hydrogenation of the quinoline ring using catalysts like palladium on carbon introduces saturation at the 1,2-positions .

  • Functionalization: Introduction of the amino group at position 8 via nitration followed by reduction, as seen in the synthesis of 8-aminoquinolines .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .

A representative synthetic pathway is illustrated below:

Aniline derivativeCyclizationQuinolinoneHydrogenation1,2-DihydroquinolinoneNitration/Reduction8-Amino-1,2-dihydroquinolin-2-oneHClHydrochloride salt\text{Aniline derivative} \xrightarrow{\text{Cyclization}} \text{Quinolinone} \xrightarrow{\text{Hydrogenation}} \text{1,2-Dihydroquinolinone} \xrightarrow{\text{Nitration/Reduction}} \text{8-Amino-1,2-dihydroquinolin-2-one} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Structural Analogs and Modifications

The patent AU2012311582B2 discloses numerous bicyclic dihydroquinoline-2-one derivatives with variations in substituents and saturation patterns . For instance:

  • N-[4-(1-Methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide (VDEUDSRUMNAXJG-UHFFFAOYSA-N) highlights the incorporation of amide side chains to enhance target binding .

  • 8-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8) demonstrates the pharmacological relevance of amino-substituted dihydroquinolinones .

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